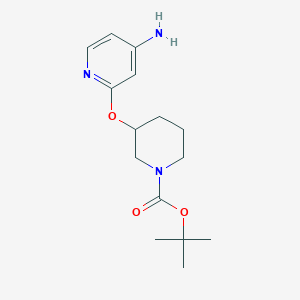

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

Descripción

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 4-aminopyridin-2-yloxy substituent at the 3-position of the piperidine ring. This structure is characteristic of intermediates used in medicinal chemistry, particularly for targeting enzymes or receptors due to the aromatic and hydrogen-bonding capabilities of the aminopyridine moiety. The tert-butyl carbamate group enhances solubility and stability, making it a common protecting group in synthetic workflows .

Propiedades

IUPAC Name |

tert-butyl 3-(4-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLRRXXOISCDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves:

- Formation of the ether linkage between the piperidine ring and the aminopyridine moiety, often via nucleophilic aromatic substitution or transition-metal catalyzed coupling.

- Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification.

- Use of photocatalytic or metal-catalyzed coupling reactions under mild conditions to improve yield and selectivity.

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

A notable preparation method for related tert-butyl carbamate-protected aminopyridinyl piperazines, which can be adapted for the piperidine analogue, involves a visible-light photocatalytic reaction using an acridine salt catalyst and an oxidant under oxygen atmosphere. This method offers a one-step synthesis with high yield and environmental benefits.

Reaction Scheme:

- Reactants: 2-aminopyridine, piperidine-1-tert-butyl formate (or piperazine analogue), acridine salt photocatalyst.

- Solvent: Anhydrous dichloroethane.

- Conditions: Blue LED irradiation (wavelength 380–750 nm), oxygen atmosphere, presence of oxidants such as 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.

- Duration: Approximately 10 hours.

- Outcome: Formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate analogue with yields up to 95%.

Key Advantages:

- One-step synthesis reduces reaction time and byproduct formation.

- Avoids heavy metal catalysts and hazardous hydrogen gas.

- Environmentally friendly and cost-effective.

- Easily scalable for industrial production.

Example Preparation Data:

| Parameter | Value/Condition |

|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) |

| Piperidine-1-tert-butyl formate | 0.2 mmol (1.0 eq) |

| Acridine salt photocatalyst | 0.01 mmol (0.05–0.1 eq) |

| Oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) | 0.1 mmol (0.5 eq) |

| Solvent | 2 mL anhydrous dichloroethane |

| Irradiation | Blue LED, 10 h |

| Atmosphere | Oxygen (3 purging cycles) |

| Yield | Up to 95% |

| Product | Colorless white solid |

Note: While this example is for a piperazine derivative, the method is adaptable for piperidine analogues by substituting the piperazine-1-tert-butyl formate with piperidine-1-tert-butyl formate under similar conditions.

Transition-Metal Catalyzed Coupling and Protection Strategy

An alternative approach involves:

- Metal-catalyzed coupling reactions (e.g., palladium-catalyzed Buchwald-Hartwig amination or Ullmann-type etherification) to link the 4-aminopyridin-2-yl moiety to the piperidine ring.

- Protection of the piperidine nitrogen with tert-butyl carbamate either before or after coupling.

- Hydrogenation steps for reduction of intermediates if necessary.

This method, while classical, often involves:

- Use of heavy metals (Pd, Cu).

- Multiple steps with intermediate purifications.

- Potential generation of hazardous byproducts.

- Lower atom economy compared to photocatalytic methods.

Purification Techniques

Purification of the final this compound typically involves:

- Column chromatography using silica gel.

- Solvent systems such as ethyl acetate/hexane gradients.

- Drying under reduced pressure and recrystallization if necessary.

These steps ensure removal of residual catalysts, unreacted starting materials, and side products to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Photocatalytic One-Step Synthesis | 2-Aminopyridine, piperidine-1-tert-butyl formate, acridine salt, oxidant | Blue LED, O2 atmosphere, DCE solvent, 10 h | High yield (~95%), eco-friendly, avoids heavy metals | Requires specific photocatalyst and light source |

| Metal-Catalyzed Coupling + Protection | 4-Aminopyridinyl halide, piperidine derivative, Pd or Cu catalyst, Boc2O | Heating, inert atmosphere, multi-step | Well-established, versatile | Uses heavy metals, longer synthesis, potential hazards |

| Classical Nucleophilic Substitution | Halogenated pyridine, piperidine derivative | Elevated temperature, base | Simple reagents | Lower selectivity, possible side reactions |

Research Findings and Industrial Relevance

- Photocatalytic methods employing acridine salts have demonstrated improved yields and reduced environmental impact compared to traditional metal-catalyzed routes, making them attractive for scale-up in pharmaceutical manufacturing.

- The one-step synthesis reduces complexity and cost, crucial for intermediates in kinase inhibitor drug development.

- Optimization of oxidants and light sources can further enhance yield and purity.

- The tert-butyl carbamate protecting group is stable under these conditions and facilitates downstream functionalization.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Aplicaciones Científicas De Investigación

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in the substituents on the piperidine ring or the aromatic moiety. Key examples include:

Key Observations :

Yield Comparison :

Physical and Chemical Properties

Data from analogs suggest trends in solubility and stability:

Actividad Biológica

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a tert-butyl ester and a 4-aminopyridine moiety. The structural characteristics contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O3 |

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | tert-butyl 3-(4-aminopyridin-2-yl)oxypiperidine-1-carboxylate |

| CAS Number | 1955547-93-9 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as both an inhibitor and activator depending on the target. The compound may bind to active sites or allosteric sites on proteins, leading to modulation of their activity.

Interaction with Enzymes

Research indicates that this compound can inhibit certain enzymes implicated in disease pathways. For instance, studies have demonstrated its potential in targeting ATPases, which are crucial for cellular energy homeostasis and transport processes.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In vitro studies suggest that it exhibits significant effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function through metabolic inhibition.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation at micromolar concentrations. The exact mechanism appears to involve modulation of signaling pathways associated with cell survival and death.

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.

- Method : Disc diffusion method was employed.

- Results : The compound showed a zone of inhibition of 15 mm at a concentration of 100 µg/disc, indicating moderate antibacterial activity.

- Anticancer Evaluation :

Applications in Drug Development

This compound is being explored as a lead compound for developing new therapeutic agents. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Potential Drug Formulations

Research is ongoing into formulating this compound into drug delivery systems that could improve its bioavailability and target specificity. Nanoparticle encapsulation is one such approach being studied.

Q & A

Q. Table 1. Structurally Related Compounds

Reaction Mechanism: What intermediates form during the coupling of 4-aminopyridin-2-ol to piperidine?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.